molecular formula C7H14OSi B1348775 2-(Trimethylsiloxy)-1,3-butadiene CAS No. 38053-91-7

2-(Trimethylsiloxy)-1,3-butadiene

Cat. No.: B1348775
CAS No.: 38053-91-7
M. Wt: 142.27 g/mol
InChI Key: JOAPBVRQZQYKMS-UHFFFAOYSA-N
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Description

2-(Trimethylsiloxy)-1,3-butadiene is an organic compound characterized by the presence of a trimethylsiloxy group attached to a butadiene backbone. This compound is notable for its unique chemical properties, which make it valuable in various synthetic applications. The trimethylsiloxy group enhances the stability and reactivity of the butadiene moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trimethylsiloxy)-1,3-butadiene typically involves the reaction of 1,3-butadiene with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:

1,3-Butadiene+Trimethylsilyl chlorideBaseThis compound\text{1,3-Butadiene} + \text{Trimethylsilyl chloride} \xrightarrow{\text{Base}} \text{this compound} 1,3-Butadiene+Trimethylsilyl chlorideBase​this compound

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of catalysts such as palladium or platinum complexes can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: 2-(Trimethylsiloxy)-1,3-butadiene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or diols.

    Reduction: Reduction reactions can yield saturated derivatives.

    Substitution: The trimethylsiloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.

Major Products:

    Epoxides and Diols: From oxidation reactions.

    Saturated Butadiene Derivatives: From reduction reactions.

    Functionalized Butadienes: From substitution reactions.

Scientific Research Applications

2-(Trimethylsiloxy)-1,3-butadiene has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological pathways and mechanisms.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Trimethylsiloxy)-1,3-butadiene involves the activation of the butadiene moiety by the trimethylsiloxy group. This activation facilitates various chemical transformations, including cycloaddition reactions and polymerizations. The trimethylsiloxy group acts as a protecting group, stabilizing reactive intermediates and allowing for selective reactions.

Comparison with Similar Compounds

  • 2-(Trimethylsiloxy)furan
  • 2-(Trimethylsiloxy)propene
  • 2-(Trimethylsiloxy)ethene

Comparison: 2-(Trimethylsiloxy)-1,3-butadiene is unique due to its conjugated diene structure, which imparts distinct reactivity compared to other trimethylsiloxy-substituted compounds. Its ability to undergo Diels-Alder reactions and other cycloadditions sets it apart from similar compounds, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

buta-1,3-dien-2-yloxy(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14OSi/c1-6-7(2)8-9(3,4)5/h6H,1-2H2,3-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOAPBVRQZQYKMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC(=C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40339225
Record name 2-(trimethylsiloxy)-1,3-butadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40339225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38053-91-7
Record name 2-(Trimethylsilyloxy)-1,3-butadiene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38053-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(trimethylsiloxy)-1,3-butadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40339225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Silane, trimethyl[(1-methylene-2-propen-1-yl)oxy]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.128.300
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

70 μl (0.86 mmoles) of 3-buten-2-one [compound of formula 5 wherein R1=R2=R6=H] and 2 ml of anhydrous CH2Cl2 are charged, at 0° C. under argon in a two-necked round bottom flask equipped with magnetic stirrer and dropping funnel. 170 μl (1.22 mmoles) of triethylamine (distilled on KOH) and 209 μl (1.08 mmoles) of trimethylsilyltrifluorometansulphonate (TMDOTf) (drop by drop) are added to the mixture. In this conditions 2-(trimethylsilyloxy)-1,3-butadiene [compound 6 wherein R1=R2=R6=H] is formed “in situ”. The mixture is stirred for 45 minutes and thereafter a solution of 100 mg (0.36 mmoles) of the product from Example 2 in 2 ml of anhydrous CH2Cl2 is added therein, drop by drop, together with 69 μl (0.36 mmoles) of TMSOTf. The mixture is brought to room temperature and after 30 minutes 4 ml of a saturated solution of NaHCO3 are added and the mixture is stirred vigorously for 36 h. 4 ml of water are added to the mixture and the aqueous phase is extracted with methylene chloride, the organic phase is washed with a saturated solution of NaHCO3, water, a saturated solution of NaCl and is dried on Na2SO4. After filtration the solvent is removed and 59 mg of crude product are obtained. The product is purified by flash chromatography on silica gel column (FCC) eluting with methylene chloride and triethylamine 1%. 18 mg of the wanted product are obtained (crystals). M.p.: 53-54° C. Yield 25%.
Quantity
70 μL
Type
reactant
Reaction Step One
[Compound]
Name
formula 5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
170 μL
Type
reactant
Reaction Step Two
Quantity
209 μL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-(Trimethylsiloxy)-1,3-butadiene in organic synthesis?

A1: this compound acts as a versatile building block, particularly in Diels-Alder reactions. Its structure allows it to readily react with various dienophiles, leading to the formation of six-membered rings, a fundamental motif in many organic molecules. [][2][6] This is particularly useful for synthesizing complex natural products and pharmaceuticals.

Q2: The provided research highlights the use of Lewis acids with this compound. Why is this combination significant?

A2: Lewis acids like Ytterbium(III) triflate (Yb(OTf)3) and Butyltin triflate (Bu2BOTf) catalyze the conversion of Diels-Alder adducts derived from this compound into valuable 2-cyclohexenones. [] This transformation is highly valuable in synthesizing a wide range of organic compounds, including those with potential medicinal value.

Q3: Can you provide spectroscopic data for this compound?

A3: While the provided abstracts don't offer detailed spectroscopic data, this compound is known to exhibit characteristic signals in various spectroscopic techniques:

  • 1H NMR: A distinct singlet for the trimethylsilyl group (SiMe3) appears around 0 ppm. Additionally, signals corresponding to the butadiene protons are observed in the expected range. []

Q4: Are there any large-scale synthesis methods available for this compound?

A4: Yes, researchers have developed improved large-scale synthesis protocols for this compound. [] These advancements enable its production in quantities suitable for industrial applications, further highlighting its significance in chemical manufacturing.

Q5: Has this compound been employed in the synthesis of biologically relevant molecules?

A5: Absolutely! this compound plays a key role in synthesizing various heterocyclic compounds. For instance, it has been utilized in synthesizing nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates, which have shown potential as inhibitors of dihydrofolate reductase (DHFR) from Pneumocystis carinii and Toxoplasma gondii. [] This enzyme is crucial for DNA synthesis, making these compounds promising candidates for developing novel anti-parasitic and anti-cancer drugs.

Q6: What are the safety considerations associated with handling this compound?

A6: this compound is moisture-sensitive and can decompose upon contact with water, especially under acidic conditions. [] Proper laboratory procedures, including handling under inert atmosphere and using dry solvents, are essential to prevent degradation. Additionally, like many organic reagents, it's advisable to handle it with care and wear appropriate personal protective equipment to minimize exposure risks.

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